molecular formula C11H15N B153983 2-(2-Methylphenyl)pyrrolidine CAS No. 129540-23-4

2-(2-Methylphenyl)pyrrolidine

Cat. No. B153983
M. Wt: 161.24 g/mol
InChI Key: RSXCTIINURQYGA-UHFFFAOYSA-N
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Description

Asymmetric Palladium-Catalyzed Carboamination Reactions

The synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives is achieved through Pd-catalyzed alkene carboamination reactions, which produce enantiomerically enriched products. This method is applicable to the asymmetric synthesis of complex molecules such as (-)-tylophorine, using alkenyl or aryl bromides and N-boc-pent-4-enylamines .

Chelating Properties of Pyridine Derivatives

Although not directly related to 2-(2-Methylphenyl)pyrrolidine, the study of pyridine derivatives as ligands for f-element ions provides insights into the coordination chemistry of nitrogen-containing heterocycles. The crystallographic data from these studies can inform the molecular structure analysis of related compounds .

Pyrrole as a Directing Group

The use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds allows for the regioselective alkylation and benzylation of 2-phenylpyrroles. This method does not require additives or additional ligands and provides evidence for the precoordination of palladium to the pyrrole .

Domino Reaction for Anticancer Derivatives

A three-component domino reaction involving γ-butyrolactam, aromatic aldehyde, and substituted thiophenol, catalyzed by elemental iodine, leads to the formation of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. These compounds exhibit anticancer activities and are stable in simulated gastric fluid and bovine serum albumin .

Crystal Structure and Quantum Calculations

The synthesis and crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine provide valuable information on the molecular conformation and non-classical hydrogen interactions. This research can be extrapolated to understand the physical and chemical properties of similar nitrogen-containing heterocycles .

High Transparent Polyimides

The synthesis of pyridine-containing aromatic diamine monomers and their subsequent polymerization into polyimides with pyridine and biphenyl units reveals the thermal, mechanical, crystal, and optical properties of these materials. This study can inform the physical and chemical properties analysis of related pyrrolidine derivatives .

Synthesis of Substituted Pyrrolo[1,2-a]pyridines

The synthesis of pyrrolo[1,2-a]pyridine derivatives by reacting bromoacyl compounds with picoline demonstrates the chemical reactivity of pyrrolidine analogs. This method could potentially be adapted for the synthesis of 2-(2-Methylphenyl)pyrrolidine .

Synthesis of N-methyl-2-(3-hydroxyphenyl)60 Fullerene Pyrrolidine

The synthesis of a fullerene pyrrolidine derivative through 1,3-dipolar cycloaddition of azomethine ylide with fullerene (C60) showcases the versatility of pyrrolidine derivatives in forming novel compounds with potential applications in materials science .

Theoretical and Experimental Investigation of Alkylaminophenol Compounds

The synthesis and characterization of a biologically important alkylaminophenol compound, supported by computational studies, provide insights into the molecular properties of pyrrolidine derivatives. This research can inform the molecular structure analysis of 2-(2-Methylphenyl)pyrrolidine .

Novel Polyimides Derived from Pyridine Dianhydride

The synthesis of novel polyimides from a pyridine-containing aromatic dianhydride monomer and various aromatic diamines demonstrates the solubility, thermal stability, and mechanical properties of these materials. This study contributes to the understanding of the physical and chemical properties of pyrrolidine derivatives .

Scientific Research Applications

Asymmetric Catalysis and Synthesis

  • Catalyzed Michael Addition : A derivative of "2-(2-Methylphenyl)pyrrolidine" has been used as an efficient organocatalyst for the asymmetric Michael addition, aiding in the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
  • Synthesis of Pyrrolidines : Pyrrolidines, which include derivatives of "2-(2-Methylphenyl)pyrrolidine", show significant biological effects and have applications in medicine, dyes, and agrochemicals. Their synthesis and study are crucial for modern science (Żmigrodzka et al., 2022).

Spectroscopic Studies and Crystallography

  • Identification and Derivatization : Novel salts of cathinones, including a derivative of "2-(2-Methylphenyl)pyrrolidine", have been identified and analyzed through various spectroscopic methods (Nycz et al., 2016).
  • Crystal Structure Analysis : Studies on the crystal structure of compounds related to "2-(2-Methylphenyl)pyrrolidine" have been conducted, providing insights into their molecular configurations and interactions (Dayananda et al., 2012).

Medicinal and Biological Applications

  • Antifungal Activity : Certain pyrrolidine derivatives exhibit antifungal activities, suggesting potential applications in developing new antifungal agents (Alécio et al., 1998).
  • Anticancer Properties : Pyrrolidine derivatives, including those related to "2-(2-Methylphenyl)pyrrolidine", have shown efficacy in inhibiting the growth of human glioblastoma and melanoma cells, indicating their potential in cancer therapy (Fiaux et al., 2005).

Future Directions

Pyrrolidine derivatives, including “2-(2-Methylphenyl)pyrrolidine”, have been the subject of extensive research due to their wide range of important activities . Future research directions may include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCTIINURQYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397512
Record name 2-(2-Methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)pyrrolidine

CAS RN

129540-23-4
Record name 2-(2-Methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methylphenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PM Ivantcova, MN Sokolov, KV Kudryavtsev… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title compound, C38H50N2O7, represents a chiral β-proline dipeptide. Corresponding stereogenic centres of constituting pyrrolidine units have opposite absolute configurations. …
Number of citations: 8 scripts.iucr.org
C Enkisch, C Schneider - 2009 - Wiley Online Library
A stereodivergent synthesis of 2,3,5‐trisubstituted pyrrolidines by an organocatalytic Mannich/aza‐Michael addition sequence has been developed. Depending upon the choice of the …
RK Dieter, SJ Li - The Journal of Organic Chemistry, 1997 - ACS Publications
Treatment of (α-aminoalkyl)lithium reagents with aryl iodides in the presence of catalytic amounts of CuCN and PdCl 2 (PPh 3 ) 2 or [(p-MeOC 6 H 4 ) 3 P] 4 Pd affords 2-aryl substituted …
Number of citations: 104 pubs.acs.org
J Andraos - The Journal of Physical Chemistry A, 2003 - ACS Publications
A complete and exact kinetic analysis of the phenomenon of dynamic kinetic resolution is presented. This analysis is applicable to reactions of stable stereoisomeric substrates whose …
Number of citations: 31 pubs.acs.org
I Yilmaz - 1980 - Texas Tech University
Number of citations: 3

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